tert-Butyl 2-Methoxyphenyl sulfide
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Overview
Description
Tert-Butyl 2-Methoxyphenyl Sulfide: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a sulfide linkage
Synthetic Routes and Reaction Conditions:
Direct Sulfidation: This method involves the reaction of tert-butyl phenyl sulfide with methanol under acidic conditions to introduce the methoxy group.
Transition Metal Catalysis: Using transition metal catalysts like palladium or nickel, the compound can be synthesized through cross-coupling reactions involving tert-butyl halides and methoxyphenyl sulfides.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where raw materials are added, and the reaction is controlled to optimize yield and purity.
Continuous Flow Process: Some industries employ continuous flow reactors to enhance production efficiency and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide to thioethers or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or halides under appropriate conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Produced through reduction processes.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Tert-Butyl 2-Methoxyphenyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism involves binding to specific sites on these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl Phenyl Sulfide: Lacks the methoxy group.
Methoxyphenyl Sulfide: Lacks the tert-butyl group.
Tert-Butyl Methoxybenzene: Lacks the sulfide linkage.
Uniqueness: Tert-Butyl 2-Methoxyphenyl Sulfide is unique due to the combination of the tert-butyl group, methoxy group, and sulfide linkage, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
1-tert-butylsulfanyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEORNIGQDCMPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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